molecular formula C29H22N2O6 B302038 4-[(2-methoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)methyl]benzoic acid

4-[(2-methoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No. B302038
M. Wt: 494.5 g/mol
InChI Key: UIOTVAIHWRCHRR-OKCVXOCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)methyl]benzoic acid, also known as MNMB, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

4-[(2-methoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)methyl]benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, molecular biology, and materials science. In medicinal chemistry, this compound has been shown to have anti-tumor and anti-inflammatory properties. In molecular biology, this compound has been used as a probe to study protein-protein interactions. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks.

Mechanism of Action

The mechanism of action of 4-[(2-methoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)methyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. This compound has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that this compound reduces tumor growth and inflammation in animal models. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-methoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)methyl]benzoic acid in lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using this compound in lab experiments is its low solubility, which can make it difficult to work with in certain applications.

Future Directions

There are many future directions for research on 4-[(2-methoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)methyl]benzoic acid. One direction is to further investigate its anti-tumor and anti-inflammatory properties and its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its interactions with proteins and enzymes in more detail to gain a better understanding of its mechanism of action. Additionally, this compound can be used as a building block for the synthesis of new materials with unique properties, which could have potential applications in various fields.

Synthesis Methods

4-[(2-methoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)methyl]benzoic acid can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-methoxy-4-nitrobenzaldehyde with 2-naphthoic acid hydrazide to form a yellow solid. The yellow solid is then reacted with 4-bromomethylbenzoic acid to form this compound. The final product is purified through recrystallization to obtain pure this compound.

properties

Molecular Formula

C29H22N2O6

Molecular Weight

494.5 g/mol

IUPAC Name

4-[[4-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C29H22N2O6/c1-35-26-14-19(8-12-25(26)36-17-18-6-9-21(10-7-18)29(33)34)16-30-31-28(32)27-15-23-22-5-3-2-4-20(22)11-13-24(23)37-27/h2-16H,17H2,1H3,(H,31,32)(H,33,34)/b30-16+

InChI Key

UIOTVAIHWRCHRR-OKCVXOCRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)C(=O)O

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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